

# Leflutrozole: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Leflutrozole is a third-generation non-steroidal aromatase inhibitor that has been investigated for its potential therapeutic applications, including the treatment of hypogonadism in men. Its mechanism of action involves the potent and selective inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Leflutrozole. Detailed experimental protocols for assessing its biological activity are also presented, along with a comparative analysis with the structurally similar and well-characterized aromatase inhibitor, Letrozole.

## **Chemical Structure and Identification**

**Leflutrozole**, with the chemical formula  $C_{17}H_{10}FN_5$ , is systematically named 4-[(4-Cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile.[1][2] It is an achiral molecule with a molecular weight of 303.29 g/mol .[3]

Table 1: Chemical Identifiers for Leflutrozole



| Identifier        | Value                                                             |
|-------------------|-------------------------------------------------------------------|
| IUPAC Name        | 4-[(4-Cyanophenyl)-fluoro-(1,2,4-triazol-1-yl)methyl]benzonitrile |
| CAS Number        | 143030-47-1                                                       |
| PubChem CID       | 126735                                                            |
| Molecular Formula | C17H10FN5                                                         |
| Molecular Weight  | 303.29 g/mol                                                      |
| InChI Key         | PZDLRBUQYWMNBR-UHFFFAOYSA-N                                       |
| Canonical SMILES  | C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N) (F)N3C=NC=N3                  |

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **Leflutrozole** are not readily available in the public domain. However, due to its structural similarity to Letrozole, the properties of Letrozole can be considered as a reasonable proxy for comparative purposes.

Table 2: Physicochemical Properties of Letrozole (as a proxy for **Leflutrozole**)

| Property             | Value                                                                                              |
|----------------------|----------------------------------------------------------------------------------------------------|
| Melting Point        | 184-185 °C[4]                                                                                      |
| Solubility           | Practically insoluble in water; freely soluble in dichloromethane; slightly soluble in ethanol.[4] |
| logP (Octanol/Water) | 2.5[4]                                                                                             |
| Appearance           | White to yellowish crystalline powder.[4]                                                          |

## **Mechanism of Action: Aromatase Inhibition**



**Leflutrozole** is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, the conversion of androgens (e.g., testosterone and androstenedione) to estrogens (e.g., estradiol and estrone).

The mechanism of inhibition involves the competitive binding of the triazole moiety of **Leflutrozole** to the heme iron atom of the cytochrome P450 subunit of the aromatase enzyme. This reversible binding blocks the active site of the enzyme, preventing the binding of its natural androgen substrates and thereby inhibiting the synthesis of estrogens. This leads to a significant reduction in circulating estrogen levels.



Click to download full resolution via product page

**Figure 1:** Signaling pathway of aromatase inhibition by **Leflutrozole**.

# Synthesis and Analysis Synthesis

While a specific, detailed synthesis protocol for **Leflutrozole** is not widely published, the synthesis of its close analog, Letrozole, provides a likely synthetic route. The synthesis of Letrozole typically involves the reaction of  $\alpha$ -bromo-4-tolunitrile with 1,2,4-triazole to form 4-[1-(1,2,4-triazolyl)methyl]-benzonitrile. This intermediate is then reacted with 4-fluorobenzonitrile



in the presence of a strong base to yield Letrozole. A similar pathway, likely with a fluorinated starting material, would be employed for **Leflutrozole**.

## **Analytical Methods**

Various analytical methods have been developed for the quantification of Letrozole in pharmaceutical dosage forms and biological matrices, which would be applicable to **Leflutrozole** with appropriate validation. These methods include:

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV
  detection is a common method for the analysis of Letrozole. A typical mobile phase consists
  of a mixture of acetonitrile and a phosphate buffer.[6]
- Spectrophotometry: UV-Visible spectrophotometry can be used for the determination of Letrozole in bulk and pharmaceutical dosage forms, with a maximum absorbance typically observed around 240 nm in methanol.[7]

# Experimental Protocols In Vitro Aromatase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an aromatase inhibitor like **Leflutrozole**.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Leflutrozole** against human aromatase enzyme.

#### Materials:

- Recombinant human aromatase (CYP19A1)
- A fluorescent or radiolabeled androgen substrate (e.g., dibenzylfluorescein or [1β-³H]androst-4-ene-3,17-dione)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Leflutrozole



- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplates
- Microplate reader (fluorometer or scintillation counter)

### Methodology:

- Compound Preparation: Prepare a series of dilutions of **Leflutrozole** in the assay buffer.
- Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, NADPH regenerating system, and the androgen substrate.
- Inhibitor Addition: Add the various concentrations of Leflutrozole to the respective wells.
   Include control wells with no inhibitor.
- Enzyme Addition: Initiate the reaction by adding the recombinant human aromatase to each well.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
- Detection: Stop the reaction and measure the product formation using a microplate reader.
   For a fluorescent assay, measure the increase in fluorescence. For a radioactive assay,
   measure the amount of tritiated water released.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the **Leflutrozole** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for an in vitro aromatase inhibition assay.



### In Vivo Assessment of Aromatase Inhibition

This protocol outlines a general approach to evaluate the in vivo efficacy of **Leflutrozole** in a preclinical model.

Objective: To assess the effect of **Leflutrozole** on circulating estrogen levels in a suitable animal model.

#### Materials:

- Mature female rats or mice
- Leflutrozole
- · Vehicle for administration (e.g., carboxymethyl cellulose)
- · Blood collection supplies
- ELISA or LC-MS/MS for hormone quantification

#### Methodology:

- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
- Dosing: Administer Leflutrozole orally or via injection at various dose levels to different groups of animals. A control group should receive the vehicle only.
- Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 2, 4, 8, 24 hours).
- Hormone Analysis: Separate plasma or serum from the blood samples and measure the concentrations of estradiol and/or estrone using a validated ELISA or LC-MS/MS method.
- Data Analysis: Compare the hormone levels in the Leflutrozole-treated groups to the control group to determine the dose-dependent reduction in estrogen levels.

# **Clinical Development and Therapeutic Potential**



**Leflutrozole** has been investigated in clinical trials for the treatment of hypogonadism in men. [8] By inhibiting aromatase, **Leflutrozole** can increase testosterone levels and improve the testosterone-to-estradiol ratio. Clinical studies have shown that **Leflutrozole** can normalize testosterone levels in men with obesity-associated hypogonadism.[9][10]

## Conclusion

**Leflutrozole** is a potent non-steroidal aromatase inhibitor with a well-defined mechanism of action. Its chemical structure is closely related to Letrozole, and it exhibits similar pharmacological properties. The experimental protocols detailed in this guide provide a framework for the preclinical and analytical evaluation of **Leflutrozole** and other aromatase inhibitors. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Leflutrozole | C17H10FN5 | CID 126735 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leflutrozole Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- 4. Letrozole | C17H11N5 | CID 3902 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Letrozole in Pharmaceutical Dosage Forms PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric methods for the determination of letrozole in bulk and pharmaceutical dosage forms PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leflutrozole for Hypogonadotropic Hypogonadism · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. researchgate.net [researchgate.net]



- 10. Leflutrozole in male obesity-associated hypogonadotropic hypogonadism: Ph 2b double-blind randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leflutrozole: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668513#leflutrozole-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com